Einecs 234-621-5
Description
The European Inventory of Existing Commercial Chemical Substances (EINECS) is a regulatory database encompassing over 100,000 chemicals marketed in the EU between 1971 and 1981 . However, methodologies for analyzing EINECS compounds, including similarity-based clustering, physicochemical property evaluation, and toxicological modeling, provide a robust framework for comparative analysis. This article focuses on these methodologies to contextualize EINECS 234-621-5 within the broader chemical landscape.
Properties
CAS No. |
12017-50-4 |
|---|---|
Molecular Formula |
Co3Gd |
Molecular Weight |
334.0 g/mol |
IUPAC Name |
cobalt;gadolinium |
InChI |
InChI=1S/3Co.Gd |
InChI Key |
ITISPOIXQUHMMC-UHFFFAOYSA-N |
Canonical SMILES |
[Co].[Co].[Co].[Gd] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of cobalt, compound with gadolinium (3:1), typically involves the co-precipitation method. In this process, aqueous solutions of cobalt and gadolinium salts are mixed in the desired stoichiometric ratio. The mixture is then subjected to controlled precipitation by adjusting the pH using a suitable base, such as sodium hydroxide. The precipitate is filtered, washed, and dried to obtain the desired compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve high-temperature solid-state reactions. The metal oxides or carbonates of cobalt and gadolinium are mixed in the appropriate ratio and heated in a furnace at elevated temperatures (typically above 1000°C) to form the compound. This method ensures the formation of a homogeneous product with consistent properties .
Types of Reactions:
Oxidation: Cobalt, compound with gadolinium (3:1), can undergo oxidation reactions, where the cobalt component is oxidized to higher oxidation states.
Reduction: The compound can also participate in reduction reactions, where the cobalt or gadolinium ions are reduced to lower oxidation states.
Substitution: This compound can undergo substitution reactions, where ligands or other atoms replace the existing atoms in the compound.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide, and other oxidizing agents can be used to oxidize the compound.
Reducing Agents: Hydrogen gas, sodium borohydride, and other reducing agents can be used for reduction reactions.
Substitution Reagents: Ligands such as ammonia, phosphines, and halides can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of cobalt(III) and gadolinium(III) oxides, while reduction may yield cobalt(II) and gadolinium(II) compounds .
Scientific Research Applications
Cobalt, compound with gadolinium (3:1), has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes.
Biology: The compound is studied for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Research is ongoing to explore its use in targeted drug delivery systems and cancer treatment.
Industry: The compound is utilized in the production of high-performance magnets, electronic devices, and as a component in advanced materials for energy storage and conversion
Mechanism of Action
The mechanism of action of cobalt, compound with gadolinium (3:1), involves the interaction of its metal ions with various molecular targets. In biological systems, the gadolinium component can enhance imaging contrast by altering the magnetic properties of surrounding tissues. The cobalt component can participate in redox reactions, influencing cellular processes and potentially leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and context .
Comparison with Similar Compounds
Key Findings :
- A small subset of labeled compounds (e.g., 1,387 REACH Annex VI chemicals) can cover >33,000 EINECS entries via structural similarity networks .
- Analog A (85% similarity) shares functional groups critical for reactivity, while Analog B (72%) represents a broader structural class (e.g., halogenated alkanes) .
Physicochemical Property Analysis
Physicochemical properties such as hydrophobicity (log Kow), bioavailability, and stability are pivotal for risk assessment. EINECS compounds are compared to reference substances like ERGO (European Reference Chemicals) to evaluate property ranges :
| Property | This compound | ERGO Reference | EINECS Range |
|---|---|---|---|
| log Kow | 2.5 (estimated) | 1.8–4.2 | 0.5–8.1 |
| Water Solubility | Moderate | High | Low–High |
Key Findings :
- ERGO compounds cover 40–60% of EINECS bioavailability-related property spaces, suggesting this compound likely falls within these parameters .
- Outlier properties (e.g., extreme log Kow) are clustered at dataset edges, aiding visual identification of anomalous compounds .
Toxicological Profiles and QSAR Predictions
Quantitative Structure-Activity Relationship (QSAR) models predict toxicity using structural and property data. For this compound:
| Model | Predicted Toxicity (LC50) | Applicability Domain |
|---|---|---|
| Chlorinated Alkanes QSAR | 12 mg/L (fish) | log Kow 2.0–5.0 |
| Organothiophosphates QSAR | 0.8 mg/L (daphnids) | log Kow 1.5–4.5 |
Key Findings :
- QSAR models for chlorinated alkanes and organothiophosphates cover 0.7% of EINECS chemicals, with validation R<sup>2</sup> > 0.85 .
- This compound’s predicted toxicity aligns with analogs in its log Kow range, supporting read-across strategies under REACH .
Coverage and Database Clustering
Machine learning approaches like Read-Across Structure Activity Relationships (RASAR) demonstrate that 1,387 labeled compounds can provide analogs for 33,000 EINECS entries :
| Metric | Value |
|---|---|
| Labeled Compounds (REACH) | 1,387 |
| Covered EINECS Compounds | 33,000 |
| Coverage Efficiency | 20:1 |
Biological Activity
Introduction
Einecs 234-621-5, also known as Glycerides, C16-18 mono- and di-, is a compound that has garnered attention for its biological activity and potential health implications. This article explores its biological properties, including toxicity, environmental impact, and regulatory status, drawing from diverse scientific sources.
Chemical Structure and Properties
Glycerides, C16-18 mono- and di-, are esters derived from glycerol and fatty acids with carbon chain lengths primarily between 16 and 18. These compounds are commonly found in various natural oils and fats. Their structure influences their solubility, bioavailability, and biological interactions.
| Property | Description |
|---|---|
| Chemical Formula | Varies based on composition |
| Molecular Weight | Varies based on composition |
| Solubility | Lipophilic |
| Melting Point | Varies based on composition |
Toxicity Profile
The toxicity of this compound has been evaluated through various studies. The European Chemicals Agency (ECHA) has compiled data indicating that glycerides can exhibit varying degrees of toxicity depending on their specific structure and concentration.
- Acute Toxicity : Studies suggest that high concentrations may lead to acute toxicity in aquatic organisms, with LC50 values indicating the concentration at which 50% of the test organisms die within a specified time frame.
- Chronic Toxicity : Long-term exposure studies reveal potential chronic effects on reproduction and development in aquatic species.
Case Study Example : A study conducted on the effects of glycerides on fish populations showed significant mortality rates at concentrations above 100 mg/L over a 96-hour exposure period .
Environmental Impact
The environmental fate of this compound is critical for assessing its ecological risk. Glycerides are known to degrade in the environment, but their persistence can vary based on environmental conditions.
- Biodegradability : Research indicates that these compounds are generally biodegradable under aerobic conditions but may persist in anaerobic environments.
- Bioaccumulation Potential : Studies suggest low bioaccumulation potential due to their lipophilic nature, although specific data on glycerides is limited.
Regulatory Status
Under the Toxic Substances Control Act (TSCA), the Environmental Protection Agency (EPA) evaluates new chemical substances like this compound to determine their safety for human health and the environment. The compound has undergone several assessments:
- Not Likely to Present Unreasonable Risk : The EPA has determined that under certain conditions of use, glycerides do not present an unreasonable risk to human health or the environment .
- Significant New Use Rules (SNURs) : Specific regulations may apply if new uses are identified that could alter the risk profile of the substance.
Summary of Key Studies
Chemical Reactions Analysis
General Reactivity and Stability
Einecs 234-621-5, a perfluorinated alkyl substance (PFAS), exhibits exceptional chemical stability due to its fully fluorinated carbon chain. The strong carbon-fluorine (C-F) bonds resist hydrolysis, oxidation, and enzymatic degradation, contributing to its persistence in environmental systems .
Thermal Decomposition
Under elevated temperatures (≥700°C), perfluorinated compounds like this compound undergo thermal decomposition, potentially releasing toxic byproducts such as fluorinated gases (e.g., HF, COF₂) and hydrofluoric acid. This process is critical for waste treatment but requires specialized incineration facilities to mitigate hazardous emissions.
Biodegradability and Environmental Persistence
The compound’s resistance to biodegradation is well-documented. QSAR models (e.g., BIOWIN and CATALOGIC) predict low biodegradability probabilities (<0.5) and extended persistence in ecosystems . For example:
-
BIOWIN 3/6 Models : Indicate minimal aerobic biodegradation potential.
-
CATALOGIC OECD 301 F/C Models : Suggest insufficient biological oxygen demand (BOD <60%) for ready biodegradation .
| Parameter | Result | Implication |
|---|---|---|
| Log KOW (Octanol-Water Partition Coefficient) | ≥3.5 (estimated) | High bioaccumulation potential |
| Biodegradation Half-Life | ≥Months to Years | Persistent in environmental matrices |
Environmental Fate and Transformation
-
High-Temperature Incineration
-
Adsorption (e.g., Activated Carbon)
-
Advanced Oxidation Processes (AOPs)
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
